N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DCPI is a small molecule inhibitor that targets a specific protein called BRD4, which is involved in the regulation of gene expression. The inhibition of BRD4 by DCPI has been shown to have a range of effects on cellular processes, making it a promising candidate for further investigation.
Wirkmechanismus
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide targets the protein BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, and its inhibition by this compound leads to a range of effects on cellular processes. This compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. It has been demonstrated to induce DNA damage, inhibit cell migration and invasion, and alter the expression of various genes involved in cancer progression. This compound has also been shown to have effects on the immune system, with studies demonstrating that it can modulate the activity of immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide for lab experiments is its specificity for BRD4, which allows for targeted inhibition of this protein. This compound has also been shown to have low toxicity in normal cells, making it a potentially safe therapeutic option. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Another direction is the investigation of the effects of this compound on other cellular processes beyond cancer, such as inflammation and neurodegeneration. Additionally, the combination of this compound with other therapies, such as immunotherapy or targeted therapy, could be explored to enhance its efficacy.
Synthesemethoden
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to produce 2,5-dichlorobenzoyl chloride. This is then reacted with 4-aminopyridine to produce the intermediate product, which is then reacted with N,N'-diisopropylcarbodiimide to produce this compound.
Wissenschaftliche Forschungsanwendungen
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied in the context of cancer research, where it has been shown to have potent anti-tumor effects. It has been demonstrated that this compound can inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-1-2-11(15)10(7-9)13(19)20-18-12(16)8-3-5-17-6-4-8/h1-7H,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYUELHKPZANPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.